molecular formula C7H15NOS B11917075 2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one

2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one

Cat. No.: B11917075
M. Wt: 161.27 g/mol
InChI Key: HRXGNKLLVIMNOT-UHFFFAOYSA-N
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Description

2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing ethyl and methyl substituents with a sulfur-containing reagent. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound, with careful control of reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-6-methylthiomorpholine: Similar structure but lacks the oxygen atom in the thiomorpholine ring.

    6-Methylthiomorpholine-1-oxide: Similar structure but lacks the ethyl group.

Uniqueness

2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one is unique due to the presence of both ethyl and methyl substituents on the thiomorpholine ring, as well as the oxygen atom in the ring. This combination of features gives the compound distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

2-ethyl-6-methyl-1,4-thiazinane 1-oxide

InChI

InChI=1S/C7H15NOS/c1-3-7-5-8-4-6(2)10(7)9/h6-8H,3-5H2,1-2H3

InChI Key

HRXGNKLLVIMNOT-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC(S1=O)C

Origin of Product

United States

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